![molecular formula C20H21N5O3 B2614088 2-((tetrahydrofuran-3-yl)oxy)-N-((4-(p-tolyl)-4H-1,2,4-triazol-3-yl)methyl)isonicotinamide CAS No. 1903654-04-5](/img/structure/B2614088.png)
2-((tetrahydrofuran-3-yl)oxy)-N-((4-(p-tolyl)-4H-1,2,4-triazol-3-yl)methyl)isonicotinamide
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Description
2-((tetrahydrofuran-3-yl)oxy)-N-((4-(p-tolyl)-4H-1,2,4-triazol-3-yl)methyl)isonicotinamide is a useful research compound. Its molecular formula is C20H21N5O3 and its molecular weight is 379.42. The purity is usually 95%.
BenchChem offers high-quality 2-((tetrahydrofuran-3-yl)oxy)-N-((4-(p-tolyl)-4H-1,2,4-triazol-3-yl)methyl)isonicotinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((tetrahydrofuran-3-yl)oxy)-N-((4-(p-tolyl)-4H-1,2,4-triazol-3-yl)methyl)isonicotinamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Tetrahydrofuran Derivatives in Synthesis
Tetrahydrofuran derivatives, such as those related to the structure of 2-((tetrahydrofuran-3-yl)oxy)-N-((4-(p-tolyl)-4H-1,2,4-triazol-3-yl)methyl)isonicotinamide, are key precursors in the synthesis of biologically active products, including drugs, flavors, and agrochemicals. A study demonstrated a multienzymatic stereoselective cascade process for synthesizing enantiopure 2-methyl-3-substituted tetrahydrofurans, highlighting their importance in organic synthesis (Brenna et al., 2017).
Triazole Derivatives in Antimicrobial Activity
Triazole derivatives, like the 1,2,4-triazol-3-yl part of the compound, have shown significant antimicrobial activity. A study synthesized N-[5-(4-substituted)-1H-1,2,3-triazol-1-yl]isonicotinamide derivatives and tested them against various microorganisms, demonstrating their potential in antimicrobial treatments (Mishra et al., 2010).
Isonicotinamide Derivatives in Drug Metabolite Studies
Isonicotinamide derivatives, part of the compound's structure, have been studied in the context of drug metabolism. An investigation into the circulating drug metabolite exposure in humans used compounds with similar structures to understand the metabolism and pharmacokinetics of drugs (Obach et al., 2018).
Tetrahydrofuran in Biofuel Research
Tetrahydrofuran derivatives are also explored in biofuel research. 2-Methyltetrahydrofuran, a related compound, has been identified as a promising biofuel candidate due to its renewable sources and potential as a gasoline extender. It shows promising characteristics in terms of energy density and environmental impact (Jiang et al., 2017).
properties
IUPAC Name |
N-[[4-(4-methylphenyl)-1,2,4-triazol-3-yl]methyl]-2-(oxolan-3-yloxy)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3/c1-14-2-4-16(5-3-14)25-13-23-24-18(25)11-22-20(26)15-6-8-21-19(10-15)28-17-7-9-27-12-17/h2-6,8,10,13,17H,7,9,11-12H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYIJZCNDPLEJDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=NN=C2CNC(=O)C3=CC(=NC=C3)OC4CCOC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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